4-Bromo-8-ethylquinoline-3-carboxylic acid CAS 1378255-49-2
4-Bromo-8-ethylquinoline-3-carboxylic acid CAS 1378255-49-2
An In-depth Technical Guide to 4-Bromo-8-ethylquinoline-3-carboxylic acid (CAS 1378255-49-2)
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-8-ethylquinoline-3-carboxylic acid, a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, characterization, reactivity, and potential applications. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific context. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecular scaffold.
Introduction: The Quinoline Carboxylic Acid Scaffold
Quinoline carboxylic acids are a privileged class of heterocyclic compounds, forming the core of numerous synthetic drugs and biologically active molecules. The rigid, planar quinoline ring system is adept at participating in π-π stacking and hydrogen bonding interactions with biological macromolecules. The carboxylic acid moiety provides a critical handle for tuning physicochemical properties such as solubility and for forming key interactions with target proteins.
Specifically, the quinoline-3-carboxylic acid framework has been identified as a key pharmacophore in the development of novel therapeutic agents, including protein kinase CK2 inhibitors and antiproliferative agents targeting cancer cells.[1][2] Some derivatives have been shown to act as DNA minor groove-binding agents, highlighting their potential in oncology.[3][4] The introduction of substituents, such as the bromo group at the 4-position and the ethyl group at the 8-position, allows for fine-tuning of the molecule's steric and electronic properties, offering a pathway to enhance target specificity, potency, and pharmacokinetic profiles. 4-Bromo-8-ethylquinoline-3-carboxylic acid is a promising, yet underexplored, building block within this chemical space.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The table below summarizes the key identifiers and predicted properties for 4-Bromo-8-ethylquinoline-3-carboxylic acid.
| Property | Value | Source/Method |
| CAS Number | 1378255-49-2 | Public Record |
| Molecular Formula | C₁₂H₁₀BrNO₂ | Calculated |
| Molecular Weight | 280.12 g/mol | Calculated |
| IUPAC Name | 4-Bromo-8-ethylquinoline-3-carboxylic acid | IUPAC Nomenclature |
| Appearance | Predicted: White to off-white solid | General Property of Similar Solids |
| Solubility | Predicted: Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | Structure-based Prediction |
| Predicted XlogP | ~3.5 | Cheminformatics Prediction |
| Predicted pKa | ~3.8-4.2 (Carboxylic Acid) | Structure-based Prediction |
Synthesis and Purification: A Proposed Protocol
While specific literature on the synthesis of CAS 1378255-49-2 is scarce, a robust and logical pathway can be devised based on established quinoline chemistry. The most direct approach involves the hydrolysis of its corresponding ethyl ester, Ethyl 4-bromo-8-ethylquinoline-3-carboxylate (CAS 1242260-64-5).[5] This precursor is commercially available, making it a practical starting point.
Rationale for Synthetic Strategy
The choice of an ester hydrolysis route is predicated on its high efficiency, reliability, and straightforward purification. Base-catalyzed hydrolysis using sodium hydroxide or lithium hydroxide is a standard and well-understood transformation that typically proceeds with high yield. The resulting carboxylate salt can be easily protonated with a mineral acid to precipitate the desired carboxylic acid, simplifying isolation.
Detailed Experimental Protocol: Saponification
Reaction: Ethyl 4-bromo-8-ethylquinoline-3-carboxylate → 4-Bromo-8-ethylquinoline-3-carboxylic acid
Materials:
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Ethyl 4-bromo-8-ethylquinoline-3-carboxylate (1.0 eq)
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Ethanol (or Tetrahydrofuran)
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Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
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Deionized Water
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Hydrochloric Acid (HCl), 2M
Procedure:
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Dissolution: Dissolve Ethyl 4-bromo-8-ethylquinoline-3-carboxylate in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Saponification: Prepare a solution of NaOH in water and add it to the flask. Heat the reaction mixture to reflux (typically 60-80°C).
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Causality Insight: Using a slight excess of NaOH ensures the complete conversion of the ester. The elevated temperature accelerates the rate of saponification.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
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Workup - Quenching and Acidification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture by adding 2M HCl dropwise while stirring. The target carboxylic acid will precipitate out of the solution.
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Self-Validation Check: The pH of the solution should be monitored and adjusted to ~2-3 to ensure complete protonation of the carboxylate.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to remove any unreacted ester.
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Drying: Dry the purified solid under vacuum to yield 4-Bromo-8-ethylquinoline-3-carboxylic acid.
Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Derivatization Potential
The structure of 4-Bromo-8-ethylquinoline-3-carboxylic acid contains two primary sites for chemical modification: the carboxylic acid group and the bromo substituent. This dual functionality makes it a versatile scaffold for building molecular complexity.
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Carboxylic Acid Group: This group is a gateway to a vast array of derivatives. It can be readily converted into amides, esters, or acid chlorides. Amide coupling, using standard reagents like HATU or EDC/HOBt, is particularly valuable in medicinal chemistry for linking the quinoline core to other fragments or amino acids.
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Bromo Substituent: The C-Br bond at the 4-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce new aryl, alkynyl, or amino groups, respectively.[6] This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity.
Key Derivatization Pathways
Caption: Major reaction pathways for derivatizing the core molecule.
Potential Applications in Research and Drug Discovery
While direct biological data for 4-Bromo-8-ethylquinoline-3-carboxylic acid is not yet published, its structural features strongly suggest several high-potential research applications.
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Protein Kinase Inhibition: Many substituted quinolines are potent kinase inhibitors.[1] This compound could serve as a foundational scaffold for developing inhibitors against kinases implicated in cancer and inflammatory diseases. The 8-ethyl group can probe hydrophobic pockets, while the 4-bromo position allows for vectoral expansion towards other binding sites.
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Antiproliferative Agents: Quinoline-3-carboxylic acids have demonstrated selective activity against cancer cell lines.[2][7] This molecule is an ideal candidate for screening in various cancer cell panels (e.g., MCF-7, K562) to assess its cytotoxic and antiproliferative potential.
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DNA Intercalators/Binding Agents: The planar aromatic system is well-suited for intercalation into DNA. In-silico docking studies and biophysical assays (e.g., fluorescence quenching with DNA) could elucidate its potential as a DNA-targeting agent for anticancer applications.[3][4]
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Fragment-Based Drug Discovery (FBDD): As a well-defined and functionalized heterocyclic core, this compound is an excellent fragment for FBDD campaigns. The bromo and carboxylic acid groups provide orthogonal handles for fragment elaboration and linking.
Analytical Characterization Workflow
A robust analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound.
Standard Characterization Techniques
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons (7-9 ppm), ethyl group signals (CH₂ quartet, CH₃ triplet), and a broad carboxylic acid proton (>10 ppm). | Structural Elucidation |
| ¹³C NMR | Signals for quinoline carbons, ethyl carbons, and a downfield signal for the carbonyl carbon (~165-170 ppm). | Structural Confirmation |
| LC-MS | A single major peak in the chromatogram with a corresponding mass ion for [M+H]⁺ and/or [M-H]⁻. | Purity Assessment & Mass Verification |
| FT-IR | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches. | Functional Group Identification |
| HPLC | A single sharp peak to determine purity (typically >95%). | Quantitative Purity Analysis |
Analytical Workflow Diagram
Caption: A comprehensive workflow for analytical characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-8-ethylquinoline-3-carboxylic acid is not widely available, precautions should be based on compounds with similar structures, such as other halogenated quinolines and aromatic carboxylic acids.[8][9]
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Hazard Classification (Predicted):
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Skin Irritant (Category 2)
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Eye Irritant (Category 2)
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May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Bentham Science. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Available at: [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. Available at: [Link]
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Kishida Chemical Co., Ltd. (2021). Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Available at: [Link]
-
ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. Retrieved from ResearchGate. Available at: [Link]
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